molecular formula C10H11BrO2 B13601655 2-(3-Bromo-2-methylphenyl)propanoicacid

2-(3-Bromo-2-methylphenyl)propanoicacid

Cat. No.: B13601655
M. Wt: 243.10 g/mol
InChI Key: BCSRXAKBMVHVCE-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of propanoic acid, where a bromine atom and a methyl group are substituted on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)propanoic acid typically involves the bromination of 2-methylphenylpropanoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2-methylphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO2/c1-6-8(7(2)10(12)13)4-3-5-9(6)11/h3-5,7H,1-2H3,(H,12,13)

InChI Key

BCSRXAKBMVHVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(C)C(=O)O

Origin of Product

United States

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